molecular formula C17H15N3O3S B14210693 4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid CAS No. 574729-96-7

4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid

Cat. No.: B14210693
CAS No.: 574729-96-7
M. Wt: 341.4 g/mol
InChI Key: HQYBJPRTTRWAGR-UHFFFAOYSA-N
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Description

4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a phenylsulfanyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid typically involves multi-step organic synthesis. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and a carboxylic acid derivative. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction. The final step involves the formation of the butanoic acid moiety through a series of reactions including oxidation and amination .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid is unique due to the presence of both the benzimidazole core and the phenylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

574729-96-7

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-oxo-4-[(6-phenylsulfanyl-1H-benzimidazol-2-yl)amino]butanoic acid

InChI

InChI=1S/C17H15N3O3S/c21-15(8-9-16(22)23)20-17-18-13-7-6-12(10-14(13)19-17)24-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,22,23)(H2,18,19,20,21)

InChI Key

HQYBJPRTTRWAGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)CCC(=O)O

Origin of Product

United States

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